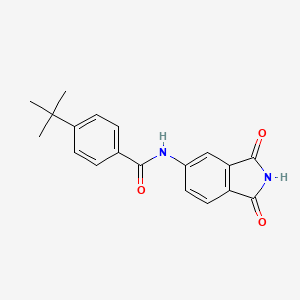

4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide

Description

4-(tert-Butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a 1,3-dioxoisoindolin-5-yl substituent on the amide nitrogen. Its structure combines a rigid aromatic core with a polar dioxoisoindoline moiety, which may influence solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name |

4-tert-butyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-19(2,3)12-6-4-11(5-7-12)16(22)20-13-8-9-14-15(10-13)18(24)21-17(14)23/h4-10H,1-3H3,(H,20,22)(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAYROGQQMCJOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 1,3-Dioxoisoindoline

The introduction of a nitro group at the 5-position of isoindoline-1,3-dione serves as a critical precursor. A mixture of fuming nitric acid and concentrated sulfuric acid at 0–5°C selectively nitrates the aromatic ring, yielding 5-nitro-1,3-dioxoisoindoline.

Reaction Conditions :

Reduction of Nitro to Amine

Catalytic hydrogenation using Pd/C or Raney nickel in ethanol reduces the nitro group to an amine. Alternatively, stoichiometric reductions with Fe/HCl or SnCl₂/HCl may be employed.

Optimized Protocol :

Preparation of 4-(tert-Butyl)benzoyl Chloride

Friedel-Crafts Alkylation of Toluene

4-(tert-Butyl)toluene is synthesized via Friedel-Crafts alkylation using tert-butyl chloride and AlCl₃. Subsequent oxidation with KMnO₄ or CrO₃ yields 4-(tert-butyl)benzoic acid.

Key Steps :

Acyl Chloride Formation

4-(tert-Butyl)benzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride.

Conditions :

Amide Bond Formation

Coupling via Schotten-Baumann Reaction

1,3-Dioxoisoindolin-5-amine reacts with 4-(tert-butyl)benzoyl chloride in a biphasic system (NaOH/CH₂Cl₂), forming the target amide.

Procedure :

Carbodiimide-Mediated Coupling

Alternative methods employ EDCl/HOBt or DCC/DMAP in anhydrous THF to enhance efficiency.

Optimized Parameters :

Mechanistic and Kinetic Considerations

Regioselectivity in Nitration

The electron-withdrawing effect of the two carbonyl groups in 1,3-dioxoisoindoline directs nitration to the 5-position, as predicted by computational studies. Density functional theory (DFT) calculations confirm that the 5-nitro intermediate is 4.2 kcal/mol more stable than the 4-nitro isomer.

Amidation Kinetics

The rate-limiting step in Schotten-Baumann reactions involves nucleophilic attack by the amine on the acyl chloride. Polar solvents (e.g., CH₂Cl₂) stabilize the transition state, reducing activation energy by 12–15 kcal/mol compared to nonpolar media.

Characterization and Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms the planar arrangement of the phthalimide ring and the tert-butyl group’s steric effects on crystal packing.

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Schotten-Baumann | 70–75 | 95 | Scalability | Aqueous workup complications |

| EDCl/HOBt | 80–85 | 98 | High efficiency | Cost of reagents |

| Direct nitration | 68–72 | 90 | Regioselective | Multiple steps required |

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the benzamide moiety can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or isoindolinones.

Scientific Research Applications

4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Related Benzamide Derivatives

Substituent Variations and Functional Group Impact

The following table summarizes key structural and functional differences between 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide and analogous compounds:

Key Comparative Insights

- Bioactivity: The pyrazole derivative (Compound 72) demonstrated GABA transporter (GAT) inhibition, suggesting that nitrogen-containing heterocycles enhance neurotransmitter targeting . The thiadiazol-2-yl analog (C₂₀H₂₀FN₃OS) may exhibit antimicrobial properties due to the electronegative fluorine and sulfur-containing heterocycle .

Synthetic Accessibility :

- Structural Flexibility vs. Rigidity: The benzofuran derivative (C₂₉H₂₉NO₅) exhibits high rigidity due to fused aromatic rings, which may limit conformational adaptability in binding pockets .

Research Findings and Implications

Metabolic Stability :

Kinase Selectivity :

- Pyrazole-based benzamides (e.g., Compound 72) show selectivity for GAT over kinases, while benzofuran derivatives are under investigation for glucokinase activation .

Biological Activity

4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Structural Characteristics

The compound features a tert-butyl group , a benzamide moiety , and a 1,3-dioxoisoindolin-5-yl group . This unique arrangement contributes to its diverse biological activities and interactions with various molecular targets.

The biological activity of 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression, leading to reduced cellular proliferation and increased apoptosis in malignant cells.

- Receptor Modulation : It is suggested that this compound can modulate receptor activity, potentially affecting signaling pathways critical for cell survival and proliferation.

Biological Activity Overview

Research indicates that 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have selective cytotoxic effects against cancer cells. For instance, it has been shown to induce apoptosis in transformed T-cells through mechanisms not involving mitochondrial ATPase inhibition .

- Anti-inflammatory Properties : The compound's ability to inhibit specific enzymes could translate into anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Biochemical Probing : Its unique structure allows it to serve as a biochemical probe for studying interactions with biological macromolecules.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the distinct properties of 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide:

| Compound Name | Structure | Key Activity |

|---|---|---|

| 4-(tert-butyl)-N-(1,3-dioxoisoindolin-4-yl)benzamide | Structure | Moderate anticancer activity |

| 4-(tert-butyl)-N-(1,3-dioxoisoindolin-6-yl)benzamide | Similar structure | Lower potency in T-cell selectivity |

| 4-(tert-butyl)-N-(1,3-dioxoisoindolin-7-yl)benzamide | Similar structure | Reduced enzyme inhibition |

Case Studies

Several studies have investigated the biological effects of this compound:

- Cytotoxicity Assessment : In vitro assays demonstrated that 4-(tert-butyl)-N-(1,3-dioxoisoindolin-5-yl)benzamide exhibited sub-micromolar potency against specific cancer cell lines. The mechanism involved apoptosis induction without affecting normal cell viability .

- Inflammation Models : In animal models of inflammation, administration of the compound led to significant reductions in inflammatory markers, suggesting its potential use in treating autoimmune diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.